ABT-491 hydrochloride

Description

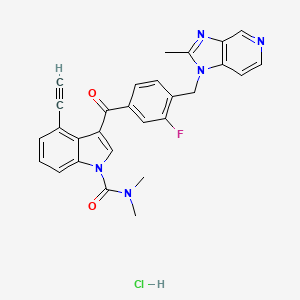

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethynyl-3-[3-fluoro-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzoyl]-N,N-dimethylindole-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22FN5O2.ClH/c1-5-18-7-6-8-25-26(18)21(16-34(25)28(36)32(3)4)27(35)19-9-10-20(22(29)13-19)15-33-17(2)31-23-14-30-12-11-24(23)33;/h1,6-14,16H,15H2,2-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRGBOKANQBIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172381 | |

| Record name | ABT 491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189689-94-9 | |

| Record name | ABT 491 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189689949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT 491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABT-491 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7IG7Z867J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ABT-491 hydrochloride mechanism of action PAF receptor

Mechanism of Action & Experimental Application in PAF Receptor Antagonism[1][2]

Executive Summary

ABT-491 hydrochloride is a highly potent, selective, and orally active antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] Chemically defined as an ethynylindole derivative, it represents a significant optimization over earlier azepine-based antagonists (e.g., WEB 2086) regarding potency and bioavailability.

This guide details the mechanistic blockade of the G-protein coupled PAF receptor (PAFR), provides validated protocols for in vitro platelet aggregometry, and outlines the compound's physicochemical properties for experimental design. It is intended for researchers investigating inflammatory cascades, anaphylaxis, and thrombo-inflammatory pathologies.

Chemical & Pharmacological Profile

ABT-491 functions as a competitive antagonist, binding to the transmembrane domain of the PAF receptor to prevent the docking of the endogenous phospholipid ligand, PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine).

| Property | Specification |

| Chemical Name | 1-(N,N-Dimethylcarbamoyl)-4-ethynyl-3-(3-fluoro-4-((1H-2-methylimidazo[4,5-c]pyridin-1-yl)methyl)benzoyl)-indole hydrochloride |

| Molecular Weight | ~515.97 g/mol (HCl salt) |

| Receptor Affinity ( | 0.6 nM (Human Platelets) [1] |

| Binding Mode | Competitive (Equilibrium); Pseudo-irreversible (Pre-incubation) |

| Solubility | Water: ~22 mg/mL (Freely soluble); DMSO: Soluble |

| Oral Potency ( | 0.03 – 0.4 mg/kg (Rat/Mouse models of inflammation) |

Scientist’s Note: The hydrochloride salt form is critical for aqueous solubility. Free base forms of ethynylindoles are often hydrophobic and require DMSO, which can confound specific cellular assays. Always verify the salt form before calculating molarity.

Mechanism of Action: The PAFR Blockade[5]

The PAF receptor is a

Signaling Pathway & Inhibition Logic

The following diagram illustrates the signal transduction cascade initiated by PAF and the specific intervention point of ABT-491.

Figure 1: ABT-491 competitively occupies the PAF Receptor, preventing Gq-protein coupling and subsequent calcium mobilization required for aggregation.

Mechanistic Nuance: While primarily competitive, ABT-491 exhibits "slow off-rate" kinetics [1].[2] If pre-incubated with the receptor for extended periods (>15 mins) prior to agonist challenge, the inhibition may appear non-competitive in Schild analysis because the antagonist does not dissociate rapidly enough to allow PAF binding, even at high agonist concentrations.

Experimental Protocol: Platelet Aggregation Assay

The gold standard for validating ABT-491 activity is Light Transmission Aggregometry (LTA) using human or rabbit Platelet-Rich Plasma (PRP).

Reagent Preparation

-

Stock Solution: Dissolve ABT-491 HCl in distilled water to 10 mM. Aliquot and store at -20°C.

-

Working Solution: Dilute stock in Tyrode’s buffer or Saline to 100x the final desired testing concentration (e.g., for a 10 nM final assay, prepare a 1 µM working solution).

Step-by-Step Workflow

Step 1: Isolation of PRP

-

Collect whole blood into sodium citrate (3.2% or 3.8%) at a 1:9 ratio (anticoagulant:blood).

-

Centrifuge at 200 x g for 15 minutes at room temperature (no brake).

-

Carefully aspirate the upper PRP layer.

-

Control: Centrifuge remaining blood at 2000 x g for 10 mins to obtain Platelet Poor Plasma (PPP) for the "100% transmission" baseline.

Step 2: Pre-Incubation (Critical Step)

-

Aliquot 450 µL of PRP into siliconized glass cuvettes containing a stir bar.

-

Add 5 µL of ABT-491 working solution (or vehicle control).

-

Incubate at 37°C for 2-5 minutes with stirring (1000 rpm).

-

Why? This establishes the competitive equilibrium before the agonist "shock."

-

Step 3: Agonist Challenge

-

Add PAF (final concentration typically 10-100 nM) to the cuvette.

-

Note: The PAF concentration should be titrated beforehand to achieve an EC80 (80% max aggregation) to allow for a sensitive inhibition window.

Step 4: Data Acquisition

-

Monitor light transmission for 5-7 minutes.

-

Calculation: % Inhibition =

.

Figure 2: Operational workflow for assessing ABT-491 potency via Light Transmission Aggregometry.

Comparative Pharmacology

When selecting a PAF antagonist, researchers often choose between ABT-491, WEB 2086 (Apafant), and BN 52021 (Ginkgolide B).

| Feature | ABT-491 | WEB 2086 (Apafant) | BN 52021 |

| Class | Ethynylindole | Thienotriazolodiazepine | Terpene Lactone |

| Potency ( | ~1-5 nM | ~150-300 nM | ~500-800 nM |

| Solubility | High (HCl salt) | Moderate/Low | Low (Requires DMSO/Ethanol) |

| Oral Bioavailability | Excellent | Good | Moderate |

| Primary Use | High-sensitivity mechanistic studies; in vivo shock models | Clinical reference standard | Natural product research |

Selection Guide: Use ABT-491 when high potency is required to rule out off-target effects (since lower doses are needed) or when aqueous solubility is required to avoid solvent toxicity in sensitive cell lines.

References

-

Albert, D. H., et al. (1997). "Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist." European Journal of Pharmacology, 325(1), 69-80.

-

Curtin, M. L., et al. (1998). "Discovery and evaluation of a series of 3-acylindole imidazopyridine platelet-activating factor antagonists." Journal of Medicinal Chemistry, 41(1), 74-95.

-

Merck Millipore. (n.d.). "PAF Receptor Antagonist, ABT-491 - CAS 189689-94-9."[1][3] Calbiochem Product Data Sheet.

-

Guide to Pharmacology. (2024). "Platelet-activating factor receptor antagonists."[1][2][3][4][5][6][7] IUPHAR/BPS Guide to Pharmacology.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. A comparison of the actions of platelet activating factor (PAF) antagonists WEB 2170 and WEB 2086 in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. plateletservices.com [plateletservices.com]

- 6. researchgate.net [researchgate.net]

- 7. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

Technical Guide: ABT-491 Selective Platelet-Activating Factor Antagonist

Executive Summary

ABT-491 is a highly potent, selective, and orally active antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] Unlike first-generation antagonists (e.g., BN 52021) derived from natural products, ABT-491 is a synthetic ethynylindole derivative designed for high bioavailability and a slow dissociation rate.

This guide details the physicochemical properties, pharmacodynamics, and validated experimental protocols for utilizing ABT-491 in preclinical research. It is designed for researchers investigating inflammatory pathways, anaphylaxis, and G-protein coupled receptor (GPCR) kinetics.

Part 1: Chemical Architecture & Pharmacodynamics

Structural Identity

ABT-491 represents a structural departure from the ginkgolide-based scaffolds. Its high affinity is attributed to the ethynylindole core which stabilizes the molecule within the PAF receptor's transmembrane binding pocket.

-

IUPAC Name: 4-ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride.[1]

-

CAS Number: 189689-94-9[2]

-

Solubility: High aqueous solubility (~10 mg/mL), facilitating easy formulation for in vivo studies without complex vehicles (e.g., DMSO/PEG mixtures are often unnecessary for low doses).

Binding Kinetics: The "Slow Off-Rate" Phenomenon

A critical operational insight for ABT-491 is its binding kinetics.[1] While it acts as a competitive antagonist under equilibrium conditions, it exhibits pseudo-irreversible behavior when pre-incubated.

-

Mechanism: The molecule displays a slow dissociation rate (

) from the PAF receptor.[2] -

Implication: In functional assays, if ABT-491 is pre-incubated with tissue/cells for >15 minutes, it may depress the maximal response (

) of PAF, appearing non-competitive. This is a kinetic artifact of its tight binding, not necessarily allosteric modulation.

Comparative Potency Profile

ABT-491 significantly outperforms earlier generation antagonists in both potency and oral bioavailability.

| Compound | Class | Ki (Human Platelets) | IC50 (Aggregation) | Oral Bioavailability |

| ABT-491 | Ethynylindole (Synthetic) | 0.6 nM | ~1 - 5 nM | High (>50%) |

| WEB 2086 | Thienotriazolodiazepine | ~15 - 20 nM | ~100 - 200 nM | Moderate |

| BN 52021 | Ginkgolide (Natural) | ~100 - 250 nM | > 1.0 µM | Low (<10%) |

Part 2: Mechanism of Action (Signaling Pathway)

PAF receptors are

Figure 1: Signal transduction pathway of PAF and the blockade point of ABT-491.[1] The antagonist prevents the Gq-mediated calcium cascade essential for platelet shape change and aggregation.

Part 3: Validated Experimental Protocols

In Vitro: Human Platelet Aggregation Assay (LTA)

Objective: Determine the

Reagents:

-

Vehicle: Tyrode’s Buffer (pH 7.4) or Saline.

-

Agonist: PAF C-16 (Stock 10 µM in ethanol, dilute to working conc in BSA-saline).

-

Antagonist: ABT-491 (Stock 10 mM in water).

Protocol:

-

Blood Collection: Draw venous blood into plastic syringes containing 3.8% trisodium citrate (1:9 ratio). Avoid glass to prevent contact activation.

-

PRP Preparation: Centrifuge at 200

g for 15 minutes at room temperature. Collect the supernatant (Platelet-Rich Plasma). -

Normalization: Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000

g for 10 mins. Adjust PRP count to -

Equilibration: Aliquot 450 µL PRP into aggregometer cuvettes. Stir at 1000 rpm at 37°C for 2 minutes.

-

Antagonist Incubation (Critical Step):

-

Add 5 µL of ABT-491 (varying concentrations: 0.1 nM to 100 nM).

-

Incubate for exactly 2 minutes . Note: Longer incubation (>10 min) may shift the curve due to the slow off-rate.

-

-

Challenge: Add PAF (Final concentration typically 10 nM - 50 nM, titrated to achieve ~80% max aggregation).

-

Measurement: Record light transmission for 5 minutes.

-

Calculation: Calculate % inhibition relative to Vehicle Control.

In Vivo: PAF-Induced Hypotension (Rat Model)

Objective: Assess oral bioavailability and duration of action.

Protocol:

-

Animal Prep: Male Sprague-Dawley rats (300g). Anesthetize with pentobarbital (50 mg/kg IP).

-

Cannulation: Cannulate the carotid artery (for Mean Arterial Pressure - MAP monitoring) and jugular vein (for PAF challenge).

-

Dosing: Administer ABT-491 orally (PO) via gavage.

-

Dose Range: 0.01 to 1.0 mg/kg.

-

Vehicle: Water or 5% Dextrose.

-

-

Challenge: At

hours post-dose, administer PAF (30 - 100 ng/kg IV bolus). -

Readout: Measure the drop in MAP.

-

Control Response: PAF typically causes a rapid 30-50 mmHg drop in MAP.

-

Efficacy: ABT-491 should blunt this drop in a dose-dependent manner.

-

-

Endpoint: Determine

(Dose required to inhibit hypotensive response by 50%). Expected ED50

Part 4: Experimental Workflow Visualization

The following diagram outlines the decision tree for characterizing ABT-491, ensuring quality control at every step.

Figure 2: Screening cascade for ABT-491. Note the specific check for incubation time effects during in vitro testing to account for slow dissociation kinetics.

References

-

Albert, D. H., et al. (1997). "Preclinical pharmacology of ABT-491, a highly potent and selective platelet-activating factor antagonist." Journal of Pharmacology and Experimental Therapeutics, 283(1), 211-218.

-

Merck Millipore. "PAF Receptor Antagonist, ABT-491 - Product Information." Calbiochem.[2]

- Bratton, D. L., et al. (1991). "Specificity and potency of the platelet-activating factor antagonist, ABT-491." Clinical and Experimental Allergy.

-

Abcam.

Sources

Technical Guide: The Role of ABT-491 Hydrochloride in Inflammation Pathways

Executive Summary

ABT-491 hydrochloride is a highly potent, selective, and orally active antagonist of the Platelet-Activating Factor Receptor (PAFR) .[1][2] Unlike first-generation PAF antagonists (e.g., CV-3988) which suffered from poor bioavailability and low potency, ABT-491 exhibits a high affinity (

This compound is a critical tool for researchers investigating the pathophysiology of sepsis, allergic asthma, ischemia-reperfusion injury, and neuroinflammation . By competitively binding to the PAFR, ABT-491 intercepts the G-protein coupled signaling events that lead to vascular permeability, hypotension, and leukocyte recruitment.[2]

Molecular Mechanism of Action[4]

Receptor Interaction

The PAF receptor is a G-protein coupled receptor (GPCR) primarily associated with

ABT-491 Mechanism:

-

Type: Competitive Antagonist.[2]

-

Binding Site: Transmembrane domains of the PAFR.

-

Kinetics: ABT-491 displays a slow dissociation rate compared to endogenous PAF, effectively "locking" the receptor in an inactive state during the timeframe of acute inflammatory insults.

-

Specificity: It shows negligible affinity for other lipid mediator receptors (e.g., Leukotriene or Prostaglandin receptors), ensuring that observed effects are PAFR-dependent.[2]

Inhibition of Downstream Signaling

By blocking the PAFR, ABT-491 prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (

-

IP3 (Inositol trisphosphate): Prevents intracellular

release.[2] -

DAG (Diacylglycerol): Prevents activation of Protein Kinase C (PKC).[2]

Consequently, the downstream activation of NF-

Visualization: PAF Signaling & ABT-491 Blockade

The following diagram illustrates the inflammatory cascade initiated by PAF and the specific interception point of ABT-491.

Figure 1: ABT-491 competitively inhibits PAFR, preventing G-protein activation and subsequent calcium mobilization and NF-κB signaling.[2]

Preclinical Efficacy & Applications[3][5]

Sepsis and Endotoxemia

In models of LPS-induced sepsis, PAF acts as a proximal mediator of shock.

-

Pathology: LPS stimulates monocytes to release PAF, causing systemic vasodilation and hypotension.

-

ABT-491 Effect: Pretreatment prevents hypotension and significantly improves survival rates.[2] Unlike corticosteroids, it targets the specific lipid mediator pathway without broad immunosuppression.

Allergic Asthma

PAF is a potent bronchoconstrictor and inducer of eosinophil chemotaxis.

-

Pathology: Inhaled allergens trigger PAF release from mast cells.[2]

-

ABT-491 Effect: Oral administration inhibits airway hyperresponsiveness and reduces eosinophil infiltration in bronchoalveolar lavage fluid (BALF).[2]

Comparative Pharmacology

ABT-491 is often compared to other PAF antagonists.[2] Its key advantage is oral bioavailability and potency.[2]

| Compound | Class | Ki (Human Platelets) | Oral Bioavailability | Key Limitation |

| ABT-491 | Indole derivative | 0.6 nM | High | Research use primarily |

| WEB 2086 | Thienotriazolodiazepine | ~10-20 nM | Moderate | Lower potency |

| CV-3988 | Phospholipid analog | High nM/Low µM | Poor | Requires IV administration |

| BN 52021 | Ginkgolide B | ~50 nM | Moderate | Complex extraction |

Experimental Protocols

Formulation and Handling

-

Chemical Name: 4-ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride.[1][2]

-

Solubility: The hydrochloride salt is freely soluble in water (up to ~20 mg/mL), making it superior to free base forms that require DMSO or ethanol.[2]

-

Storage: Store solid at -20°C, desiccated. Solutions should be prepared fresh.

In Vivo Protocol: Inhibition of LPS-Induced Hypotension (Rat Model)

This protocol validates the systemic anti-inflammatory activity of ABT-491.[2]

Reagents:

Workflow:

-

Acclimatization: Male Sprague-Dawley rats (250-300g).

-

Instrumentation: Cannulate femoral artery for blood pressure (MAP) monitoring.[2]

-

Baseline: Record stable MAP for 20 minutes.

-

Treatment Group: Administer ABT-491 (0.05 - 0.5 mg/kg, Oral or IV) .[2]

-

Note: For oral dosing, administer 60 mins prior to challenge. For IV, 10-15 mins prior.

-

-

Control Group: Administer Saline vehicle.

-

Challenge: Administer LPS (e.g., 10 mg/kg, IV bolus).

-

Measurement: Monitor MAP continuously for 4 hours.

-

Endpoint: Compare

MAP between groups. ABT-491 treated animals should maintain normotension.[2]

In Vitro Protocol: Platelet Aggregation Assay

Objective: Determine

-

Preparation: Isolate human platelet-rich plasma (PRP).[2]

-

Incubation: Incubate PRP with varying concentrations of ABT-491 (

to -

Challenge: Add PAF (final concentration 10 nM).

-

Measurement: Monitor light transmission using an aggregometer.

-

Calculation: Plot % Inhibition vs. Log[ABT-491] to determine

.

Visualization: Experimental Workflow (In Vivo)

Figure 2: Workflow for assessing ABT-491 efficacy in an LPS-induced sepsis model.

References

-

Albert, D. H., et al. (1997). "Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist."[1][2] European Journal of Pharmacology, 325(1), 69-80.[2] Link

-

Albert, D. H., et al. (1998). "Preclinical evaluation of ABT-491, a highly potent and selective PAF receptor antagonist."[2] Journal of Pharmacology and Experimental Therapeutics, 284(1), 83-88.[2] Link

-

PubChem. "ABT-491 Compound Summary." National Library of Medicine. Link

Sources

Determining the Binding Affinity (Ki) of ABT-491 for the Human Platelet PAF Receptor: A Technical Guide

This guide provides a comprehensive technical overview and procedural framework for determining the binding affinity (Ki) of ABT-491, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, on human platelets. The content herein is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies required for the accurate and reproducible assessment of this critical pharmacological parameter.

Introduction: The Significance of ABT-491 and Its Target

ABT-491 is a novel and highly potent antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] Understanding its binding affinity is paramount, as this value, the inhibition constant (Ki), is a direct measure of the drug's potency at its molecular target. A lower Ki value signifies a higher binding affinity, indicating that a smaller concentration of the compound is required to inhibit the receptor's activity.[3] In the context of drug development, a precise Ki value is essential for structure-activity relationship (SAR) studies, for predicting in vivo efficacy, and for establishing a therapeutic window.

The target of ABT-491, the PAF receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in a multitude of physiological and pathological processes, including platelet activation, inflammation, and allergic responses.[1][4] Upon binding of its endogenous ligand, PAF, the receptor initiates a signaling cascade that leads to platelet aggregation, degranulation, and the release of pro-thrombotic and pro-inflammatory mediators.[1][5] By competitively inhibiting the binding of PAF to its receptor, ABT-491 effectively blocks these downstream events, highlighting its therapeutic potential in various inflammatory and cardiovascular diseases.[1]

Quantitative Analysis: Binding Affinity of ABT-491

The binding affinity of ABT-491 for the human platelet PAF receptor has been determined through competitive radioligand binding assays. The established inhibition constant (Ki) for ABT-491 is a critical parameter for its pharmacological characterization.

| Compound | Receptor Target | Cell Type | Inhibition Constant (Ki) | Reference |

| ABT-491 | Platelet-Activating Factor (PAF) Receptor | Human Platelets | 0.6 nM | [1][2] |

This low nanomolar Ki value underscores the high potency of ABT-491 as a PAF receptor antagonist.[1][2]

Experimental Methodology: Determination of Ki via Competitive Radioligand Binding Assay

The determination of the Ki value for an unlabeled compound like ABT-491 is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound to displace a radiolabeled ligand that has a known high affinity for the target receptor. The following protocol is a synthesized, best-practice methodology based on established principles for this type of assay.

Principle of the Assay

This assay relies on the competition between a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [³H]PAF) and varying concentrations of the unlabeled test compound (ABT-491) for binding to the PAF receptor on isolated human platelet membranes. As the concentration of ABT-491 increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the membranes. The concentration of ABT-491 that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the Ki of ABT-491.

Detailed Step-by-Step Protocol

3.3.1 Preparation of Human Platelet Membranes

-

Source: Obtain fresh, platelet-rich plasma (PRP) from healthy, consenting human donors.

-

Isolation: Centrifuge the PRP at a low speed (e.g., 200 x g for 15 minutes) to pellet contaminating red and white blood cells. Transfer the supernatant and centrifuge at a higher speed (e.g., 1000 x g for 15 minutes) to pellet the platelets.

-

Washing: Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and repeat the high-speed centrifugation step to wash the platelets.

-

Lysis: Resuspend the washed platelet pellet in a hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce or Polytron homogenizer.

-

Membrane Isolation: Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes) to remove nuclei and intact cells. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 minutes) to pellet the platelet membranes.

-

Final Preparation: Discard the supernatant and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method such as the Bradford assay. Store the membrane preparation at -80°C until use.

3.3.2 Competitive Binding Assay

-

Assay Setup: Perform the assay in 96-well plates or microcentrifuge tubes. Prepare serial dilutions of ABT-491 in the assay buffer.

-

Incubation Mixture: To each well/tube, add the following components in a final volume of 250 µL:

-

Platelet Membranes: A consistent amount of membrane protein (e.g., 50-100 µg).

-

Radioligand: A fixed concentration of [³H]PAF, typically at or below its Kd value for the PAF receptor.

-

Competitor: Varying concentrations of ABT-491.

-

Controls:

-

Total Binding: No ABT-491, only radioligand and membranes.

-

Non-specific Binding: Radioligand, membranes, and a saturating concentration of a non-radiolabeled PAF receptor agonist (e.g., 1 µM unlabeled PAF) to block all specific binding sites.

-

-

-

Incubation: Incubate the reaction mixtures for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[6]

3.3.3 Separation and Quantification

-

Termination: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[6]

-

Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis and Ki Calculation

-

Specific Binding: Calculate the specific binding at each concentration of ABT-491 by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the ABT-491 concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.

-

Ki Calculation (Cheng-Prusoff Equation):

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

IC50 is the concentration of ABT-491 that inhibits 50% of the specific binding of the radioligand.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the PAF receptor.

-

Mechanism of Action and Signaling Pathway

ABT-491 acts as a competitive antagonist at the PAF receptor. This means it binds to the same site on the receptor as the endogenous ligand, PAF, but does not activate the receptor. By occupying the binding site, ABT-491 prevents PAF from binding and initiating the downstream signaling cascade.

Caption: PAF receptor signaling and the inhibitory action of ABT-491.

Conclusion

The determination of the binding affinity (Ki) of ABT-491 for the human platelet PAF receptor is a critical step in its pharmacological profiling. The established Ki of 0.6 nM demonstrates its high potency.[1][2] The competitive radioligand binding assay, as detailed in this guide, provides a robust and reliable method for obtaining this crucial data point. A thorough understanding of this methodology, coupled with careful execution and data analysis, is essential for researchers in the field of drug discovery and development aiming to characterize novel receptor antagonists.

References

-

Albert, D. H., Magoc, T. J., Tapang, P., Luo, G., Morgan, D. W., Curtin, M., Sheppard, G. S., Xu, L., Heyman, H. R., Davidsen, S. K., Summers, J. B., & Carter, G. W. (1997). Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist. European Journal of pharmacology, 325(1), 69–80. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 21, 2026, from [Link]

-

EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved February 21, 2026, from [Link]

-

Armstrong, P. C., & Kirkby, N. S. (2011). Mode of action of P2Y(12) antagonists as inhibitors of platelet function. Thrombosis and haemostasis, 105 Suppl 1, S15–S22. [Link]

-

Michelson, A. D. (2007). Clinical Aspects of Platelet Inhibitors and Thrombus Formation. Circulation Research, 100(9), 1262–1275. [Link]

-

Varga-Szabo, D., Braun, A., & Nieswandt, B. (2008). The influence of platelet activating factor on the effects of platelet agonists and antiplatelet agents in vitro. Platelets, 19(4), 292–299. [Link]

Sources

- 1. Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]

- 4. The influence of platelet activating factor on the effects of platelet agonists and antiplatelet agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. giffordbioscience.com [giffordbioscience.com]

Technical Guide: ABT-491 Hydrochloride Pharmacology

CAS: 189689-94-9 Classification: Highly Selective Platelet-Activating Factor (PAF) Receptor Antagonist

Executive Summary

ABT-491 hydrochloride is a highly potent, selective, and orally active antagonist of the Platelet-Activating Factor receptor (PAFR). Unlike first-generation lipid-mimetic antagonists (e.g., CV-3988) which suffered from poor bioavailability and low metabolic stability, ABT-491 is a robust indole-based small molecule. It exhibits a high affinity (

This guide provides a comprehensive technical overview of ABT-491, synthesizing its mechanism of action, comparative potency, and validated experimental protocols for researchers in immunology and pharmacology.

Chemical & Pharmacological Profile

Molecular Properties

ABT-491 is structurally distinct from the endogenous ligand PAF (a phospholipid), allowing it to bind the receptor without being metabolized by PAF acetylhydrolase.

| Property | Specification |

| Chemical Name | 4-ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride |

| Molecular Formula | |

| Molecular Weight | 515.97 g/mol |

| Solubility | Water: ~22 mg/mL (Freely soluble due to HCl salt form); DMSO: Soluble |

| Appearance | White to off-white solid |

| Storage | Desiccated at -20°C; Protect from light |

Pharmacodynamic Metrics

The compound is characterized by a slow dissociation rate from the PAF receptor, contributing to its prolonged duration of action in vivo.

| Metric | Value | Model / Context |

| Binding Affinity ( | 0.6 nM | Human Platelet Membranes (Competitive binding vs. |

| Inhibition ( | 1.6 nM | PAF-induced human platelet aggregation |

| Oral Potency ( | 0.03 - 0.4 mg/kg | Rat/Mouse/Guinea Pig (Inhibition of PAF-induced hypotension) |

| Selectivity | >10,000-fold | vs. other GPCRs (Histamine, Acetylcholine, Serotonin receptors) |

Expert Insight: The picomolar-to-nanomolar potency of ABT-491 makes it significantly more potent than older standards like WEB-2086 (

nM). When designing experiments, doses can often be 10-50x lower than those used for WEB-2086.

Mechanism of Action: The PAF Signaling Cascade[2]

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that signals through a G-protein coupled receptor (PAFR), primarily coupled to

ABT-491 Intervention: ABT-491 competitively binds to the transmembrane domain of the PAFR, preventing the conformational change required for G-protein coupling. This blockade halts the downstream calcium mobilization that triggers platelet aggregation, degranulation, and smooth muscle contraction.

Pathway Visualization

Caption: Figure 1. ABT-491 competitively inhibits the PAF Receptor, preventing Gq-mediated calcium mobilization and downstream inflammatory responses.

Experimental Protocols

In Vitro: Human Platelet Aggregation Assay

This assay validates the potency of ABT-491 by measuring its ability to inhibit aggregation induced by exogenous PAF.

Reagents:

-

Citrated human blood (fresh).

-

Tyrode’s buffer (pH 7.4).

-

PAF (stock 10

M in ethanol). -

ABT-491 (stock 1 mM in DMSO).

Workflow:

-

Preparation: Centrifuge blood at 180

g for 15 min to obtain Platelet-Rich Plasma (PRP). -

Incubation: Aliquot 450

L PRP into cuvettes. Add 5 -

Challenge: Add PAF (final conc: 50 nM) to trigger aggregation.

-

Measurement: Monitor light transmission using an aggregometer for 5 minutes.

-

Analysis: Calculate % Inhibition =

.

In Vivo: PAF-Induced Hypotension (Rat Model)

This model is the gold standard for assessing the systemic efficacy and duration of action of PAF antagonists.

Rationale: Intravenous PAF causes a rapid, severe drop in Mean Arterial Pressure (MAP). ABT-491 prevents this drop.

Caption: Figure 2. Workflow for assessing ABT-491 efficacy in preventing PAF-induced hypotension.

Protocol Steps:

-

Subject: Male Sprague-Dawley rats (250-300g).

-

Surgical Prep: Anesthetize and cannulate the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).

-

Dosing:

-

Group A (Control): Saline vehicle.

-

Group B (Experimental): ABT-491 (0.01, 0.03, 0.1 mg/kg IV).

-

-

Challenge: 15 minutes post-dose, administer PAF (0.1

g/kg IV bolus). -

Data Capture: Record the nadir of the hypotensive response.

-

Validation: A fully effective dose (approx 0.1 mg/kg) should maintain MAP within 10% of baseline.

Comparative Analysis: ABT-491 vs. Competitors

Researchers often choose between ABT-491, WEB-2086, and CV-3988. The table below highlights why ABT-491 is preferred for high-sensitivity applications.

| Feature | ABT-491 | WEB-2086 (Apafant) | CV-3988 |

| Receptor Affinity ( | 0.6 nM | ~20 nM | ~200 nM |

| Chemical Class | Indole derivative | Thienotriazolodiazepine | Phospholipid analog |

| Oral Bioavailability | High | Moderate | Poor (IV only) |

| Metabolic Stability | High | High | Low (Hydrolyzed by PLA2) |

| Primary Utility | Low-dose potent probe; Chronic oral dosing studies | General purpose antagonist | Historical reference |

Safety & Handling (MSDS Summary)

While ABT-491 is a research compound, it is biologically active at extremely low concentrations.[1]

-

Hazard Identification: Irritant. Potentially harmful if swallowed or inhaled.

-

Handling: Use standard Personal Protective Equipment (PPE)—nitrile gloves, lab coat, and safety glasses. Handle powder in a fume hood to avoid inhalation.

-

Solubility Note: The hydrochloride salt is hygroscopic. Store strictly desiccated. If the compound becomes sticky or discolored, purity may be compromised.

References

-

Albert, D. H., et al. (1997). Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist.[2] European Journal of Pharmacology, 325(1), 69-80.

-

Curtin, M. L., et al. (1998). Discovery and evaluation of a series of 3-acylindole imidazopyridine platelet-activating factor antagonists. Journal of Medicinal Chemistry, 41(1), 74-95.

-

Sigma-Aldrich. (n.d.). This compound Product Information.

-

AbMole BioScience. (n.d.). This compound Technical Data.

Sources

Methodological & Application

how to dissolve ABT-491 hydrochloride for in vivo studies

Executive Summary & Mechanism of Action

ABT-491 Hydrochloride is a highly potent, selective antagonist of the

However, the "hydrochloride" salt form presents specific challenges regarding hygroscopicity and pH acidity in solution. Improper handling can lead to hydrolytic degradation or injection-site irritation in rodent models. This guide provides a self-validating protocol to ensure stability, sterility, and physiological compatibility.

Key Physicochemical Profile:

| Property | Data | Implication for Formulation |

|---|---|---|

| Molecular Weight | 515.97 g/mol | Calculation factor for molarity. |

| Form | Hydrochloride Salt | Water soluble; acidic in solution. |

| Solubility (Water) | ~22 mg/mL | Sufficient for standard in vivo doses (0.01–5 mg/kg). |

| Solubility (DMSO) | >50 mg/mL | Ideal for Master Stock preparation. |

| Stability | Hygroscopic; Light Sensitive | Store desiccated; protect from light.[1] |

Vehicle Selection & Strategy

For ABT-491 HCl, the choice of vehicle depends on the study duration and administration route.

Decision Matrix: Which Vehicle to Choose?

-

Scenario A: Acute Efficacy Study (Immediate Dosing)

-

Vehicle: 0.9% Sterile Saline or PBS (pH 7.4).

-

Rationale: The salt is sufficiently soluble. Saline is isotonic and non-toxic.

-

Caveat: The Common Ion Effect (Cl⁻ from saline) may slightly reduce solubility compared to pure water, but at effective doses (<5 mg/mL), this is negligible.

-

-

Scenario B: Chronic Study / High Throughput (Stock Storage)

-

Vehicle: DMSO (Master Stock)

Dilution in Saline. -

Rationale: DMSO prevents hydrolytic degradation during freezing/thawing cycles.

-

Limit: Final DMSO concentration must be <5% (IV) or <10% (IP/PO) to avoid vehicle toxicity.

-

Detailed Experimental Protocols

Protocol A: Direct Aqueous Dissolution (Preferred for Acute IV/IP/PO)

Best for minimizing vehicle toxicity.

Reagents:

-

This compound (Solid)

-

Sterile PBS (Phosphate Buffered Saline, pH 7.4) or 0.9% NaCl

-

0.1 N NaOH (for pH adjustment, if necessary)

Workflow:

-

Weighing: Weigh the required amount of ABT-491 HCl. Note: Due to hygroscopicity, equilibrate the vial to room temperature before opening to prevent moisture condensation.

-

Primary Dissolution: Add 80% of the calculated volume of Sterile PBS.

-

Vortexing: Vortex at medium speed for 30–60 seconds. The powder should dissolve rapidly.

-

pH Check (Critical):

-

Spot check 2

L on a pH strip. -

HCl salts can lower the pH to ~4–5.

-

Action: If pH < 5.5, titrate cautiously with 0.1 N NaOH to reach pH 6.0–7.0. Do not exceed pH 7.5 , as the free base may precipitate.

-

-

Final Volume: Add remaining PBS to reach the target volume.

-

Sterilization: Pass through a 0.22

m PES (Polyethersulfone) syringe filter. Nylon filters may bind drug; PES is low-binding.

Protocol B: DMSO Master Stock Method (Preferred for Stability)

Best for long-term studies where daily weighing is impractical.

Workflow:

-

Stock Preparation: Dissolve ABT-491 HCl in anhydrous DMSO to a concentration of 10 mg/mL (or 20 mM).

-

Aliquot & Store: Aliquot into amber vials (light protection) and store at -20°C.

-

Daily Formulation (Example: 1 mg/kg dose for 250g rat, 1 mL/kg volume):

-

Target Conc: 1 mg/mL.

-

Thaw one DMSO aliquot.

-

Step 1: Pipette 100

L of DMSO Stock (10 mg/mL). -

Step 2: Slowly add 900

L of warm (37°C) Sterile Saline while vortexing. -

Result: 1 mg/mL solution in 10% DMSO/Saline.

-

Note: Always add water/saline TO the DMSO , not vice versa, to prevent exothermic precipitation shock.

-

Visual Workflow: Decision & Preparation Tree

Caption: Logical workflow for selecting the optimal formulation method based on concentration and stability requirements.

Dosing Reference Table (Rat/Mouse)

Use this table to calculate preparation volumes quickly. Assumption: Standard administration volume is 10 mL/kg (Mouse) and 1–2 mL/kg (Rat).

| Species | Weight (g) | Dose (mg/kg) | Inj.[2] Vol (mL) | Required Conc. (mg/mL) | Recommended Protocol |

| Mouse | 25 g | 0.1 | 0.25 (IP) | 0.01 | Protocol A (PBS) |

| Mouse | 25 g | 1.0 | 0.25 (IP) | 0.1 | Protocol A (PBS) |

| Rat | 250 g | 0.1 | 0.50 (IV) | 0.05 | Protocol A (PBS) |

| Rat | 250 g | 1.0 | 0.50 (IV) | 0.5 | Protocol A (PBS) |

| Rat | 250 g | 5.0 | 1.00 (PO) | 1.25 | Protocol A or B |

Troubleshooting & Quality Control

-

Issue: Precipitation upon adding Saline.

-

Cause: "Salting out" effect due to high Cl⁻ concentration or rapid temperature change.

-

Solution: Switch vehicle to 5% Dextrose in Water (D5W) . D5W is isotonic but lacks the common ion (Chloride), significantly improving solubility for HCl salts.

-

-

Issue: Pain response upon injection.

-

Cause: Solution is too acidic (pH < 5).

-

Solution: Ensure the solution is buffered with PBS rather than simple Saline. Verify pH is > 6.0.

-

-

Issue: Degradation.

-

Cause: ABT-491 is light sensitive.

-

Solution: Use amber tubes and cover syringes with foil if there is a delay between prep and dosing.

-

References

-

Albert, D. H., et al. (1997). "Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist." European Journal of Pharmacology.

-

Curtin, M. L., et al. (1998). "Discovery and evaluation of a series of 3-acylindole imidazopyridine platelet-activating factor antagonists." Journal of Medicinal Chemistry.

-

Merck Millipore. "this compound Product Datasheet & Solubility." Merck Life Science.

-

AbMole BioScience. "this compound Technical Data." AbMole.

Sources

Technical Guide: Solubilization and Handling of ABT-491 Hydrochloride

This technical guide details the solubility, handling, and preparation protocols for ABT-491 hydrochloride .

Application Note & Protocol Series

Abstract & Compound Identity

This compound is a highly potent and selective Platelet-Activating Factor (PAF) receptor antagonist (Ki = 0.6 nM in human platelets) , .[1][2] It is widely used to study inflammatory responses, vascular permeability, and hypotension mediated by PAF signaling.

Crucial Mechanism Correction: While often investigated alongside kinase inhibitors in inflammation panels, ABT-491 is not a JNK3 inhibitor. Researchers seeking JNK3 inhibition should refer to specific benzimidazole-based scaffolds (e.g., JNK-IN-8 or SP600125). This guide focuses exclusively on the PAF antagonist ABT-491.[1]

Chemical & Physical Properties

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 189689-94-9 |

| Molecular Formula | C₂₈H₂₂FN₅O₂[1][2][3][4] · HCl |

| Molecular Weight | 515.97 g/mol (Salt); ~479.5 g/mol (Free Base) |

| Appearance | Off-white solid / Powder |

| Storage (Solid) | -20°C (3 years); Desiccate; Protect from light |

Solubility Profile: Water vs. DMSO[5][6]

The hydrochloride salt form of ABT-491 confers distinct solubility advantages compared to the free base, particularly in aqueous environments.

A. Water Solubility (High Utility)

Unlike many hydrophobic drug candidates, this compound is freely soluble in water .

-

Solubility Limit: Up to 10–22 mg/mL .

-

Implication: This allows for the preparation of aqueous working solutions (e.g., in Saline or PBS) directly from the powder for immediate in vivo administration, avoiding the toxicity issues associated with high concentrations of organic co-solvents (DMSO/Ethanol).

-

Caution: Aqueous solutions are less stable than organic stocks. Do not store aqueous solutions for >24 hours.

B. DMSO Solubility (Stock Storage)

Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating high-concentration Master Stocks for long-term storage.

-

Solubility Limit: >25 mg/mL (Estimated based on structural analogs and salt polarity).

-

Recommended Stock Concentration: 10 mM to 20 mM .

-

Calculation: 5.16 mg of ABT-491 HCl in 1 mL DMSO yields a 10 mM solution.

-

-

Stability: Stock solutions in DMSO are stable for up to 6 months at -80°C or 1 month at -20°C .

C. Solvent Selection Decision Matrix

-

Choose Water/Saline if: You are performing an in vivo animal study requiring immediate injection, or if your cell culture assay is sensitive to DMSO toxicity (<0.1%).

-

Choose DMSO if: You are managing a compound library, performing High-Throughput Screening (HTS), or need to store the compound for weeks/months.

Preparation Protocols

Protocol A: Preparation of 10 mM Master Stock (DMSO)

Best for long-term storage and in vitro dilutions.

Materials:

-

ABT-491 HCl powder[2]

-

Anhydrous DMSO (Grade ≥99.9%)

-

Vortex mixer

-

Amber glass vials (to protect from light)

Procedure:

-

Calculate: Determine the mass required. For 1 mL of 10 mM stock, weigh 5.16 mg of ABT-491 HCl.

-

Dissolve: Add 1 mL of anhydrous DMSO to the vial containing the powder.

-

Mix: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.

-

Aliquot: Dispense into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store: Label and store at -80°C .

Protocol B: Preparation of Aqueous Working Solution (Direct)

Best for immediate in vivo use.

Materials:

-

ABT-491 HCl powder[2]

-

Sterile PBS (pH 7.4) or Normal Saline (0.9% NaCl)

-

0.22 µm Syringe Filter (PES or Nylon)

Procedure:

-

Weigh: Measure the required amount (e.g., 10 mg for a 10 mg/mL solution).

-

Dissolve: Add 1 mL of sterile PBS/Saline.

-

Mix: Vortex or sonicate briefly (1–2 mins) until fully dissolved. The HCl salt should dissolve readily without heating.

-

Filter Sterilize: Pass the solution through a 0.22 µm syringe filter if using for cell culture or animal injection.

-

Use: Administer immediately . Discard unused aqueous solution after the experiment.

Visual Workflows (Graphviz)

Figure 1: Solubilization Decision Tree

Caption: Logical flow for selecting the appropriate solvent system based on experimental application.

Figure 2: Biological Mechanism (PAF Antagonism)

Caption: ABT-491 blocks PAF receptor signaling, preventing downstream inflammatory cascades.[1]

Troubleshooting & FAQ

Q: My solution precipitated when diluting the DMSO stock into cell culture media.

-

Cause: Rapid change in polarity or high concentration shock.

-

Solution:

-

Ensure the DMSO stock is at room temperature before diluting.

-

Add the DMSO stock slowly to the vortexing media, not the other way around.

-

Keep the final concentration of ABT-491 below the solubility limit in the assay buffer (typically <100 µM).

-

Q: Can I autoclave the aqueous solution?

-

No. ABT-491 is a complex organic molecule. Autoclaving may degrade the compound. Always use 0.22 µm filtration for sterilization.

Q: Is ABT-491 hygroscopic?

-

Yes. The hydrochloride salt can absorb moisture. Always equilibrate the vial to room temperature before opening to prevent condensation inside the stock vial.

References

-

Merck Millipore (Calbiochem). PAF Receptor Antagonist, ABT-491 - Product Information. Accessed Feb 21, 2026. Link

-

AbMole BioScience. this compound Chemical Properties and Solubility. Accessed Feb 21, 2026. Link

-

Albert, D. H., et al. (1997).[3] Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist.[1][2] European Journal of Pharmacology, 325(1), 69-74. Link

Sources

Preparation of ABT-491 Stock Solution for Cell Culture: An Application Note and Protocol

Authored by: Senior Application Scientist, Advanced Cell Biology Division

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and use of stock solutions of ABT-491, a potent and selective platelet-activating factor (PAF) receptor antagonist, for in vitro cell culture applications. Emphasizing scientific integrity and best laboratory practices, this document outlines the chemical properties of ABT-491, step-by-step instructions for reconstitution, and critical considerations for maintaining the stability and efficacy of the compound. Furthermore, it includes a depiction of the relevant signaling pathway to provide a deeper understanding of its mechanism of action. This application note is intended for researchers, scientists, and drug development professionals working in cell biology and pharmacology.

Introduction: The Significance of ABT-491 in Research

ABT-491 is a highly potent and selective antagonist of the platelet-activating factor (PAF) receptor, a G-protein coupled receptor involved in a myriad of physiological and pathological processes including inflammation, platelet aggregation, and allergic responses.[1] With a binding affinity (Ki) of 0.6 nM for the human platelet PAF receptor, ABT-491 serves as a critical tool for investigating the roles of PAF in cellular signaling and disease models.[1][2][3] Its high specificity allows for the precise dissection of PAF receptor-mediated pathways.[1] Given its utility, the correct preparation of ABT-491 stock solutions is paramount to ensure the reproducibility and accuracy of experimental results. This guide provides a robust framework for the proper handling of this compound in a research setting.

ABT-491: Key Chemical and Physical Properties

A thorough understanding of the physicochemical properties of ABT-491 is the foundation for its correct handling. As a hydrochloride salt, ABT-491 exhibits favorable solubility in aqueous solutions, a key characteristic that dictates the choice of solvent for stock solution preparation.[2][3]

| Property | Value | Source(s) |

| Chemical Name | 4-ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride | [1] |

| Molecular Formula | C₂₈H₂₂FN₅O₂ · HCl | [3] |

| Molecular Weight | 515.97 g/mol | [3] |

| Appearance | White to beige solid | [2] |

| Solubility | Freely soluble in water (22 mg/mL) | [2][3] |

| Storage (Solid) | 2-8°C for short-term; -20°C for long-term | [2][3] |

Mechanism of Action: Inhibition of the PAF Receptor Signaling Pathway

ABT-491 exerts its effects by competitively binding to the PAF receptor, thereby preventing the binding of its endogenous ligand, platelet-activating factor.[4] The PAF receptor is coupled to Gq and Gi proteins.[1] Upon activation by PAF, the receptor initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2] These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in various cellular responses such as inflammation and platelet aggregation.[1][2] By blocking the initial binding of PAF, ABT-491 effectively abrogates these downstream signaling events.

Protocol: Preparation of a 10 mM ABT-491 Stock Solution

This protocol details the preparation of a 10 mM stock solution of ABT-491 in sterile, nuclease-free water. This concentration provides a convenient starting point for subsequent dilutions to achieve desired working concentrations for cell culture experiments.

Materials

-

ABT-491 hydrochloride (solid powder)

-

Sterile, nuclease-free water (cell culture grade)

-

Sterile, conical-bottom microcentrifuge tubes (1.5 mL)

-

Calibrated micropipettes and sterile filter tips

-

Vortex mixer

-

Analytical balance (if weighing is required)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Step-by-Step Reconstitution Protocol

Sources

Application Note: Precision Inhibition of PAF-Mediated Platelet Aggregation using ABT-491

Abstract & Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that triggers thrombotic and inflammatory cascades via the G-protein coupled PAF receptor (PAFR). While numerous antagonists exist, ABT-491 stands out as a highly potent, selective, and water-soluble competitive antagonist. With a

This guide provides a rigorous protocol for utilizing ABT-491 to inhibit PAF-induced aggregation in human Platelet-Rich Plasma (PRP) using Light Transmission Aggregometry (LTA). Unlike hydrophobic inhibitors that require DMSO (which can artifactually stabilize membranes), ABT-491’s water solubility allows for a "clean" physiological assay system, making it the reagent of choice for high-sensitivity mechanistic studies.

Mechanism of Action

ABT-491 functions as a competitive antagonist at the PAF receptor.[1][2] Under normal conditions, PAF binding induces a conformational change in the Gq-coupled PAFR, activating Phospholipase C (PLC). This hydrolyzes

ABT-491 binds to the PAFR with high affinity (

Pathway Visualization

Caption: Competitive inhibition of the PAF Receptor signaling cascade by ABT-491.

Materials & Reagents

A. Compound Preparation[4][5]

-

ABT-491 Hydrochloride: (MW: ~515.97 g/mol ).[4]

-

Platelet Activating Factor (PAF-C16):

-

Stock: Prepare a 10 mM stock in ethanol or chloroform (store at -80°C).

-

Working Solution: Dilute to 10 µM in Tyrode’s buffer or saline containing 0.25% BSA (BSA is critical to prevent PAF from sticking to plastics).

-

B. Biological Materials[1][4][5][6][7][8][9][10]

-

Human Whole Blood: Collected into 3.2% (0.109 M) trisodium citrate (1:9 ratio).

-

Control Vehicle: Sterile distilled water (for ABT-491) and BSA-saline (for PAF).

Experimental Protocol: Light Transmission Aggregometry (LTA)

Core Principle: This assay measures the increase in light transmission as platelets aggregate and fall out of suspension.[5] The system must be self-validating using positive (Thrombin/Collagen) and negative (Vehicle) controls.

Step 1: Platelet Preparation[4][7]

-

Blood Draw: Collect blood via clean venipuncture (21G needle) to minimize shear activation. Discard the first 2 mL.

-

PRP Isolation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature (RT). Carefully aspirate the upper Platelet-Rich Plasma (PRP) layer without disturbing the buffy coat.

-

PPP Isolation: Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain Platelet-Poor Plasma (PPP).

-

Normalization: Adjust PRP platelet count to 250 x 10³/µL using autologous PPP.

-

Why? Consistent platelet counts ensure reproducible aggregation amplitude.

-

Step 2: Assay Setup (Aggregometer)

-

Blanking: Set 100% transmission using PPP and 0% transmission using PRP.

-

Temperature: Maintain cuvettes at 37°C with a stir speed of 1000-1200 rpm .

Step 3: ABT-491 Treatment & Activation

Run the following conditions in duplicate:

| Condition | Reagent A (Incubation) | Reagent B (Agonist) | Purpose |

| Negative Control | Vehicle (Water) | Vehicle (BSA-Saline) | Baseline stability check |

| Positive Control | Vehicle (Water) | PAF (100 nM - 500 nM) | Max aggregation reference |

| Experimental | ABT-491 (0.1 nM - 1 µM) | PAF (100 nM - 500 nM) | Determine IC50 |

Workflow:

-

Add 450 µL of PRP to the cuvette.

-

Add 5 µL of ABT-491 (or vehicle).

-

Incubate for 2 minutes at 37°C. Note: ABT-491 has a slow off-rate; sufficient pre-incubation is vital.

-

Add 5-10 µL of PAF agonist to initiate aggregation.

-

Record light transmission for 5-7 minutes .

Workflow Visualization

Caption: Step-by-step workflow for the ABT-491 inhibition assay.[5]

Data Analysis & Interpretation

Calculation of Inhibition

Calculate the Maximum Aggregation (%) for each cuvette. This is the peak light transmission reached within 5 minutes.

Expected Results

-

IC50: You should observe dose-dependent inhibition. The IC50 for ABT-491 against PAF-induced aggregation is typically in the range of 5 - 15 nM in PRP (slightly higher than the

of 0.6 nM due to plasma protein binding). -

Shape Change: At high concentrations of ABT-491, the initial "shape change" (a brief dip in transmission before aggregation) may also be abolished.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Aggregation in Positive Control | PAF degradation or "Refractory" donor. | Use fresh PAF (BSA-stabilized). Ensure donor has not taken aspirin/NSAIDs in 7 days. |

| Variable IC50 | Plasma Protein Binding.[6] | ABT-491 binds albumin. If using washed platelets, the IC50 will be significantly lower (~1 nM). |

| Precipitation | High Concentration. | ABT-491 is soluble up to 22 mg/mL in water.[2][4] Ensure stock is fully dissolved; vortex well.[7] |

| Irreversible Aggregation | High PAF dose. | PAF causes reversible aggregation at low doses and irreversible at high doses. Titrate PAF to achieve ~70-80% max aggregation for optimal sensitivity. |

References

-

Albert, D. H., et al. (1997). "Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist."[3] European Journal of Pharmacology, 325(1), 69-80.[3]

-

Albert, D. H., et al. (1998). "Preclinical evaluation of ABT-491, a highly potent and selective platelet-activating factor receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 284(1), 83-92.

-

Sigma-Aldrich. "this compound Product Information."

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. ≥98% (HPLC), active platelet-activating factor (PAF) receptor antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiplatelet Aggregation and Platelet Activating Factor (PAF) Receptor Antagonistic Activities of the Essential Oils of Five Goniothalamus Species [mdpi.com]

- 7. Platelet Activation [bdbiosciences.com]

Troubleshooting & Optimization

Technical Support Center: ABT-491 Hydrochloride Stability & Formulation

This guide serves as a technical support center for researchers working with ABT-491 hydrochloride . It addresses the specific physicochemical challenges of this compound—primarily its pH-dependent solubility profile and hydrolytic instability—providing actionable troubleshooting workflows.

Quick Reference: Compound Profile

| Property | Specification | Critical Note |

| Compound | This compound | Highly potent PAF receptor antagonist |

| Solubility (Water) | ~10–22 mg/mL (as HCl salt) | WARNING: Only soluble at acidic pH (native salt pH). |

| Solubility (PBS pH 7.4) | Poor / Insoluble | Likely to precipitate due to conversion to free base (LogP ~4). |

| Stability (Solid) | Hygroscopic, Light Sensitive | Store at -20°C, desiccated, dark. |

| Stability (Solution) | Unstable (Hydrolysis risk) | Use immediately or freeze at -80°C. |

Part 1: Troubleshooting Guides (FAQ)

Category A: Solubility & Precipitation Issues

Q1: I dissolved ABT-491 in water successfully, but it precipitated immediately upon adding it to my cell culture media (pH 7.4). Why? Diagnosis: pH-Induced Phase Separation (The "Free Base" Trap). ABT-491 is supplied as a hydrochloride salt. In pure water, the dissolved protons maintain a low pH, keeping the molecule protonated (cationic) and soluble.

-

Mechanism: When you add it to media (buffered at pH 7.4), the buffer neutralizes the HCl. The molecule reverts to its free base form . With a calculated LogP of ~4 (highly lipophilic), the free base is insoluble in water and precipitates.

-

Solution:

-

Co-solvent Strategy: Dissolve the stock in DMSO (up to 20-50 mg/mL). Dilute this stock into the media while vortexing. Keep the final DMSO concentration <0.1% to avoid cytotoxicity, or use a vehicle (see Q4).

-

Carrier Protein: Pre-incubate the concentrated stock with BSA (Bovine Serum Albumin) before adding to media. Albumin can bind lipophilic drugs and prevent precipitation.

-

Q2: My stock solution in water turned cloudy after 24 hours at 4°C. Is it still usable? Diagnosis: Ostwald Ripening / Crystal Growth. Even if the solution appeared clear initially, it may have been supersaturated. Over time, the thermodynamic drive to crystallize causes precipitation.

-

Verdict: Discard. Re-dissolving by heating may degrade the compound (see Category B).

-

Prevention: Do not store aqueous stock solutions. Prepare fresh or store as DMSO aliquots at -80°C .

Category B: Chemical Stability & Degradation

Q3: Can I autoclave my ABT-491 solution for sterilization? Answer: ABSOLUTELY NOT.

-

Reasoning: ABT-491 contains an indole-1-carboxamide linkage and a benzoyl group. High heat (121°C) and pressure will rapidly hydrolyze the amide bond and potentially oxidize the alkyne (ethynyl) group.

-

Protocol: Sterilize by filtration using a 0.22 µm PVDF or PES membrane . (Avoid Nylon if you suspect adsorption of the lipophilic free base).

**Q4: I see a loss of potency in my in vivo experiments.

optimal storage conditions for ABT-491 hydrochloride powder

This guide provides comprehensive technical support for the optimal storage, handling, and troubleshooting of ABT-491 hydrochloride powder. It is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and performance of the compound in experimental settings.

Introduction to this compound

This compound, also known by its synonym A-137491, is a potent and selective platelet-activating factor (PAF) receptor antagonist.[1] Its chemical name is 4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride. As with many small molecule hydrochloride salts, its stability and efficacy are directly linked to proper storage and handling. This guide will delve into the critical factors you need to control to maintain the quality of your this compound powder.

Core Storage Recommendations for this compound

Proper storage is paramount to prevent degradation and ensure reproducible experimental outcomes. Based on supplier recommendations and the chemical nature of hydrochloride salts, the following conditions are essential.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or -20°C | Lower temperatures slow down chemical degradation reactions. Storing at 2-8°C is a common recommendation for short to medium-term storage. For long-term storage (up to 3 years), -20°C is often advised for small molecules.[2] |

| Atmosphere | Desiccated (Hygroscopic) | This compound is noted to be hygroscopic, meaning it readily absorbs moisture from the air. This can lead to chemical degradation (hydrolysis) and physical changes like clumping.[3] Always store in a tightly sealed container with a desiccant. |

| Light | Protect from Light | Many complex organic molecules are sensitive to light, which can provide the energy for photodecomposition.[4][5] It is best practice to store ABT-491 in an amber vial or other light-blocking container.[6][3] |

| Container | Tightly Sealed Original Vial | To prevent exposure to moisture and atmospheric contaminants, always store the powder in its original, tightly sealed vial. If you need to aliquot the powder, use clean, dry vials and perform the transfer in a low-humidity environment if possible. |

Frequently Asked Questions (FAQs)

Q1: Why is it so important to store this compound in a desiccated environment?

A1: ABT-491 is a hydrochloride salt, a chemical class known for being hygroscopic. The hydrochloride portion of the molecule can attract and form hydrogen bonds with water molecules from the atmosphere.[7][8] This absorbed water can then act as a reagent, potentially leading to the hydrolysis of labile functional groups within the ABT-491 molecule. This degradation compromises the purity and potency of the compound. Furthermore, moisture absorption can cause the powder to clump, making it difficult to weigh and handle accurately.[3][9]

Q2: I received my ABT-491 powder shipped at room temperature. Is it still viable?

A2: Yes. Small molecule compounds like ABT-491 are generally stable for the duration of shipping at ambient temperatures.[2] However, upon receipt, you should immediately transfer the product to the recommended long-term storage conditions (i.e., 2-8°C or -20°C, desiccated, and protected from light) to ensure its stability over time.[2]

Q3: Can I store my this compound as a stock solution?

A3: Solutions are inherently less stable than the solid powder.[3] It is strongly recommended to prepare solutions fresh for each experiment. If you must store a stock solution for a short period, aliquot it into tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or below, protected from light.[2] The stability in solution is solvent-dependent and should be validated for your specific experimental conditions. Be aware that the concentration of organic solvents like DMSO should be kept low (typically <0.5%) in cell-based assays to avoid toxicity.[2]

Q4: Why is the hydrochloride salt form of this compound used?

A4: Organic amines are often converted to their hydrochloride salts for several reasons. The salt form is typically more crystalline, thermally stable, and less odorous than the free base.[10] Importantly, forming a salt can prevent the oxidation of the amine's lone pair of electrons, a common degradation pathway for the free base form.[11] This enhances the overall stability and shelf-life of the compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results

If you are observing variability in your assay results, it could be linked to the degradation of your ABT-491 compound.

Caption: Troubleshooting workflow for inconsistent results.

Corrective Actions:

-

Verify Storage: Immediately check that your ABT-491 powder is stored at the correct temperature, in a tightly sealed container with a desiccant, and protected from light.

-

Solution Stability: Always use freshly prepared solutions for your experiments.[3] If you are using a previously frozen stock solution, its stability may be compromised.

-

New Aliquot: If you suspect degradation, use a fresh, unopened vial of the compound if available. It is good practice to aliquot the powder upon first use to minimize repeated exposure of the main stock to the atmosphere.[3]

Issue 2: Physical Appearance Change in Powder

The appearance of the powder can be a direct indicator of its stability.

Potential Degradation Pathways: The primary degradation pathways for a compound like this compound are hydrolysis, oxidation, and photolysis.

Caption: Major degradation pathways for ABT-491 HCl.

Observations and Actions:

-

Clumping or Caking: This is a clear sign of moisture absorption.[3] The compound's purity may be compromised. It is strongly advised to discard the vial and use a new one.

-

Discoloration (e.g., turning yellow or brown): This can indicate oxidation or photodecomposition.[4] Do not use the compound if its color has changed from the original off-white/white to beige.[6]

Experimental Protocols

Protocol: Forced Degradation Study (Stress Testing)

To be confident in your handling procedures, you can perform a forced degradation study. This is an accelerated stability test to understand the compound's vulnerabilities.

Objective: To identify the conditions that lead to the degradation of this compound.

Materials:

-

This compound Powder

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

High-purity water and appropriate organic solvent (e.g., Methanol)

-

HPLC system with a suitable column and detector

Methodology:

-

Prepare Solutions: Prepare solutions of ABT-491 in water (control), 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), and 3% H₂O₂ (oxidation).

-

Thermal Stress: Expose a sample of the solid powder to elevated temperatures (e.g., 60°C) for 48 hours.

-

Photostability: Following ICH Q1B guidelines, expose both the solid powder and a solution to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][12][13][14] A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: After the designated stress period, analyze all samples by a stability-indicating HPLC method against the control and a time-zero sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

This information will help you pinpoint which conditions (e.g., pH, light, oxidizing agents) are most detrimental to your compound's stability, reinforcing the importance of the recommended storage and handling procedures.

References

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline - EMA. (1998). European Medicines Agency. [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

-

Understanding ICH Photostability Testing. (n.d.). Q-Lab. [Link]

-

ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024). Pharma Growth Hub. [Link]

-

Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025). Certified Laboratories. [Link]

-

ABT-491. (n.d.). Gsrs. [Link]

-

Why are organic amines often more stable as the HCl salt than in the free base form? (2015). Reddit. [Link]

-

Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar. [Link]

-

SMALL MOLECULES. (n.d.). Captivate Bio. [Link]

-

Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (n.d.). ResearchGate. [Link]

-

Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (2017). RSC Publishing. [Link]

-

Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. (2025). ACS Publications. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

-

Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses Service. [Link]

-

ABT-491. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. [Link]

-

Safety, Storage, and Handling of Sodium Chloride in Industries. (n.d.). HTMC Group. [Link]

Sources

- 1. This compound | CAS 189689-94-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. captivatebio.com [captivatebio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. certified-laboratories.com [certified-laboratories.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. htmcgroup.com [htmcgroup.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. reddit.com [reddit.com]

- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

Technical Support Center: Minimizing Solvent Toxicity in ABT-491 Experiments

Status: Operational Ticket ID: ABT-SOLV-OPT-01 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Optimization of ABT-491 delivery systems for in vitro and in vivo applications.

Executive Summary

You are working with ABT-491 , a highly potent and specific Platelet-Activating Factor (PAF) receptor antagonist .[1][2] While this compound is a critical tool for studying inflammation, neuroprotection, and anaphylaxis, its lipophilic nature presents a "solubility vs. toxicity" paradox.

The standard solvent, Dimethyl Sulfoxide (DMSO), is effective for solubilization but biologically hazardous in the specific context of PAF research. Crucial Warning: DMSO has been shown to independently inhibit platelet activation and COX-1 activity at concentrations as low as 0.1% [1, 2]. Using high-concentration DMSO in a PAF antagonist assay can generate false positives, rendering your data unpublishable.

This guide provides field-proven, self-validating protocols to dissolve ABT-491 while eliminating solvent artifacts.

Module 1: Master Stock Preparation

The foundation of reproducible data is a stable, anhydrous stock solution.

Chemical Profile:

-

Compound: ABT-491 (often supplied as Hydrochloride salt)

-

Solubility: Soluble in DMSO (~15–25 mg/mL) and Ethanol. Poorly soluble in water/saline directly.

-

Stability: Hygroscopic.[3] Moisture initiates degradation.

Protocol: The Anhydrous DMSO Stock

-

Environment: Work in a laminar flow hood to maintain sterility.

-

Solvent: Use Anhydrous DMSO (Grade ≥99.9%, water content <0.005%).

-

Why? Standard DMSO absorbs atmospheric water, which causes ABT-491 to precipitate over time during storage.

-

-

Dissolution:

-